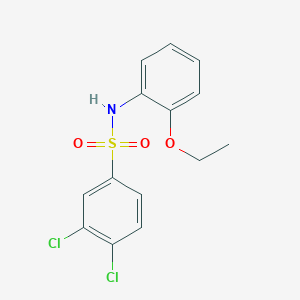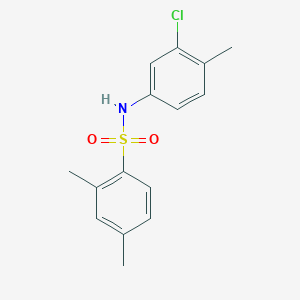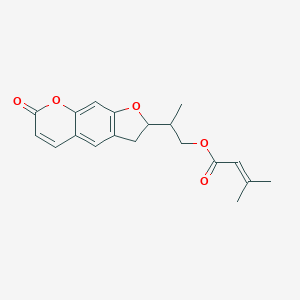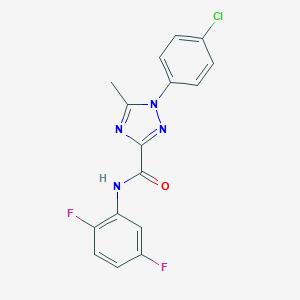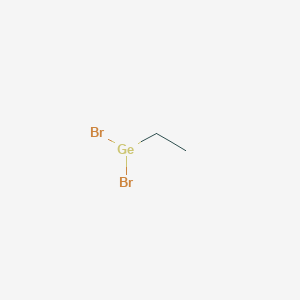![molecular formula C20H29N3O5 B228742 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine CAS No. 14028-80-9](/img/structure/B228742.png)
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Despite its risks, U-47700 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the δ-opioid receptor, which may contribute to its analgesic effects. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals.
Biochemical and Physiological Effects:
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been shown to have potent analgesic effects, similar to those of morphine. It has also been shown to produce sedation, respiratory depression, and euphoria. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been used extensively in laboratory experiments due to its potent analgesic effects and ease of synthesis. However, its use has been associated with numerous adverse effects, including addiction, respiratory depression, and death. Therefore, caution should be exercised when using 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine in laboratory experiments.
Direcciones Futuras
Future research on 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine should focus on its potential therapeutic applications, particularly in the treatment of pain. This includes the development of safer and more effective analogs of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine that have a lower risk of adverse effects. Additionally, research should be conducted on the long-term effects of 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use, including its potential for addiction and respiratory depression. Finally, efforts should be made to educate the public on the risks associated with 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine use and to develop effective strategies for preventing its abuse.
Métodos De Síntesis
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine is synthesized through a multistep process that involves the reaction of cyclohexanone with 4-chlorobutyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with dimethylamine and sodium cyanoborohydride to form the N,N-dimethylaminoethyl derivative. The final step involves the reaction of the N,N-dimethylaminoethyl derivative with diphenylacetylene in the presence of palladium on carbon to form 4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine.
Aplicaciones Científicas De Investigación
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects, similar to those of morphine, but with a lower risk of respiratory depression. This makes it an attractive alternative to traditional opioid analgesics for the treatment of pain.
Propiedades
Número CAS |
14028-80-9 |
|---|---|
Fórmula molecular |
C20H29N3O5 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C30H42N2/c1-6-16-27-29(32(4)5)23-28(24-17-10-7-11-18-24)26(21-14-9-15-22-31(2)3)30(27)25-19-12-8-13-20-25/h6-8,10-14,17-21,26-30H,1,9,15-16,22-23H2,2-5H3 |
Clave InChI |
OSKINBOKJRREOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CCCC=CC1C(CC(C(C1C2=CC=CC=C2)CC=C)N(C)C)C3=CC=CC=C3 |
Sinónimos |
2-Allyl-4-[5-(dimethylamino)-1-pentenyl]-N,N-dimethyl-3,5-diphenylcyclohexanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
